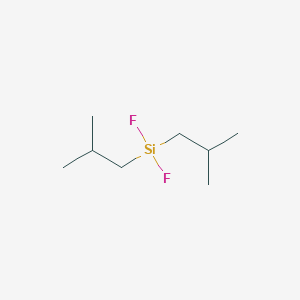

Difluorobis(2-methylpropyl)silane

Description

This molecule features a central silicon atom bonded to two fluorine atoms and two 2-methylpropyl (isobutyl) groups. Its structure combines the steric bulk of branched alkyl groups with the electronegativity of fluorine, influencing its reactivity, thermal stability, and applications in materials science and surface chemistry.

Applications may include use as a coupling agent, surface modifier, or precursor for fluorinated materials, though specific uses require further research.

Propriétés

Numéro CAS |

406-66-6 |

|---|---|

Formule moléculaire |

C8H18F2Si |

Poids moléculaire |

180.31 g/mol |

Nom IUPAC |

difluoro-bis(2-methylpropyl)silane |

InChI |

InChI=1S/C8H18F2Si/c1-7(2)5-11(9,10)6-8(3)4/h7-8H,5-6H2,1-4H3 |

Clé InChI |

JBFWEIYRGONWCM-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C[Si](CC(C)C)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of difluorobis(2-methylpropyl)silane typically involves the reaction of 2-methylpropylsilane with a fluorinating agent. One common method is the reaction of 2-methylpropylsilane with hydrogen fluoride (HF) in the presence of a catalyst. The reaction conditions usually require a controlled temperature and pressure to ensure the selective formation of the difluorinated product .

Industrial Production Methods

In an industrial setting, the production of difluorobis(2-methylpropyl)silane can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts can further optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Difluorobis(2-methylpropyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert it to simpler silanes.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkoxides or amines can be used under mild conditions to achieve substitution.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the nucleophile used.

Applications De Recherche Scientifique

Difluorobis(2-methylpropyl)silane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

Biology: The compound can be used in the modification of biomolecules for imaging and diagnostic purposes.

Industry: It is used in the production of specialty coatings, adhesives, and sealants.

Mécanisme D'action

The mechanism of action of difluorobis(2-methylpropyl)silane involves its interaction with various molecular targets. The silicon-fluorine bonds in the compound are highly reactive, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, making it a versatile reagent in synthetic chemistry .

Comparaison Avec Des Composés Similaires

Methyl-bis(2-methylpropyl)silane

- Structure : $ \text{Si(CH}3\text{)(CH}2\text{C(CH}3\text{)}2\text{)}_2 $

- Key Differences : Replaces fluorine atoms with a methyl group, reducing electronegativity and polarity.

- Properties :

- Lower thermal stability due to absence of fluorine.

- Higher hydrophobicity but weaker resistance to oxidative environments.

Table 1: Structural Comparison

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Difluorobis(2-methylpropyl)silane | 2 F, 2 isobutyl | ~206.3* | High polarity, thermal stability |

| Methyl-bis(2-methylpropyl)silane | 1 CH$_3$, 2 isobutyl | ~186.4* | Hydrophobic, lower reactivity |

*Calculated based on standard atomic weights.

Trimethoxy(pentafluorophenyl)silane (TPFS)

- Structure : $ \text{Si(OCH}3\text{)}3\text{(C}6\text{F}5\text{)} $

- Key Differences : Aromatic fluorinated group vs. aliphatic isobutyl; methoxy groups enhance hydrolytic reactivity.

- Properties :

- Comparison: Difluorobis(2-methylpropyl)silane lacks the aromatic system of TPFS, limiting its use in conductive applications but offering better compatibility with non-polar matrices.

Functional Comparison with Silane Coupling Agents

Amino- and Epoxy-Functional Silanes (KH550, KH560)

- Examples: KH560 (γ-glycidoxypropyltrimethoxysilane): Contains epoxy groups for covalent bonding with polymers like PLA. KH550 (γ-aminopropyltriethoxysilane): Amino groups enable strong interfacial adhesion in composites.

- Performance: KH560 improves mechanical properties in PLA composites (e.g., 4 wt% KH560 enhances tensile strength by ~20%) . Difluorobis(2-methylpropyl)silane’s non-polar structure may reduce compatibility with polar matrices like PLA but could excel in fluoropolymer blends.

Table 2: Application-Specific Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.